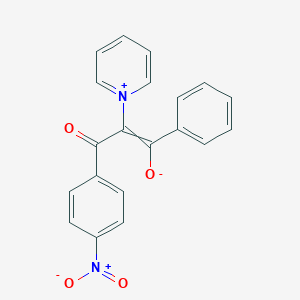
3-(4-Nitrophenyl)-3-oxo-1-phenyl-2-pyridin-1-ium-1-ylprop-1-en-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Nitrophenyl)-3-oxo-1-phenyl-2-pyridin-1-ium-1-ylprop-1-en-1-olate, commonly known as NBD-Cl, is a fluorescent labeling reagent used in biochemical research. It is a yellow crystalline powder that is soluble in water and organic solvents. NBD-Cl is a versatile compound that can be used in a wide range of applications, including protein labeling, lipid labeling, and nucleic acid labeling.
Wirkmechanismus
NBD-Cl works by reacting with primary amines on proteins, lipids, and nucleic acids to form stable covalent bonds. Once labeled, these molecules can be visualized and quantified using fluorescence microscopy or other techniques. The fluorescence of NBD-Cl is dependent on the local environment, which allows for the detection of conformational changes in proteins and changes in lipid bilayer properties.
Biochemical and Physiological Effects
NBD-Cl labeling does not have any known biochemical or physiological effects on proteins, lipids, or nucleic acids. However, the labeling process can affect the function of the labeled molecule, especially if the labeling occurs at a critical site. Therefore, it is important to carefully design experiments to minimize the potential for interference with the function of the labeled molecule.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of NBD-Cl labeling is its high sensitivity and specificity. NBD-Cl labeling can detect changes in protein conformation and lipid bilayer properties that cannot be detected using other techniques. Additionally, the labeling process is relatively simple and can be performed in a wide range of experimental conditions.
One limitation of NBD-Cl labeling is that it can interfere with the function of the labeled molecule, especially if the labeling occurs at a critical site. Therefore, it is important to carefully design experiments to minimize the potential for interference with the function of the labeled molecule. Additionally, NBD-Cl labeling can be expensive, especially if large quantities are needed.
Zukünftige Richtungen
There are many potential future directions for NBD-Cl research. One area of interest is the development of new labeling reagents that have improved sensitivity and specificity. Another area of interest is the development of new experimental techniques that can be used in conjunction with NBD-Cl labeling to study protein-protein interactions, protein-lipid interactions, and protein-nucleic acid interactions. Additionally, there is interest in using NBD-Cl labeling to study the localization and dynamics of proteins and lipids in cells in real-time. Finally, there is interest in using NBD-Cl labeling to study the effects of drugs and other compounds on protein conformation and lipid bilayer properties.
Synthesemethoden
NBD-Cl can be synthesized by reacting 4-nitrophenylacetonitrile with pyridine and then adding phenylacetic acid and acetic anhydride. The resulting product is then treated with sodium hydroxide to form NBD-Cl. This synthesis method was first reported by L. Brandsma and H. D. Verkruijsse in 1963.
Wissenschaftliche Forschungsanwendungen
NBD-Cl is widely used in biochemical research as a fluorescent labeling reagent. It can be used to label proteins, lipids, and nucleic acids, which allows for the visualization and quantification of these molecules. NBD-Cl is often used in conjunction with other labeling reagents to study protein-protein interactions, protein-lipid interactions, and protein-nucleic acid interactions. It is also used in fluorescence microscopy to study the localization and dynamics of proteins and lipids in cells.
Eigenschaften
Molekularformel |
C20H14N2O4 |
|---|---|
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
(Z)-3-(4-nitrophenyl)-3-oxo-1-phenyl-2-pyridin-1-ium-1-ylprop-1-en-1-olate |
InChI |
InChI=1S/C20H14N2O4/c23-19(15-7-3-1-4-8-15)18(21-13-5-2-6-14-21)20(24)16-9-11-17(12-10-16)22(25)26/h1-14H |
InChI-Schlüssel |
HFZYCAGHKPIUHA-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C(/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])\[N+]3=CC=CC=C3)/[O-] |
SMILES |
C1=CC=C(C=C1)C(=C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+]3=CC=CC=C3)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+]3=CC=CC=C3)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B280412.png)
![1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280414.png)


![4-chlorophenyl [5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-furyl]methyl ether](/img/structure/B280421.png)
![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280422.png)




![Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B280431.png)
![1-{5-[(3-Chlorophenoxy)methyl]-2-furoyl}-4-ethylpiperazine](/img/structure/B280432.png)
![methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B280434.png)
